

# A Spectroscopic Comparison of 3-Bromo-2-isopropoxypyridine and Its Positional Isomers

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## Compound of Interest

Compound Name: **3-Bromo-2-isopropoxypyridine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-Bromo-2-isopropoxypyridine** and a selection of its positional isomers. Understanding the distinct spectroscopic signatures of these closely related molecules is crucial for unambiguous identification, characterization, and quality control in synthetic chemistry and drug discovery. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

## Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for **3-Bromo-2-isopropoxypyridine** and its selected isomers. Due to the limited availability of complete experimental data for all isomers, data for some related methoxy analogs are included for comparative purposes and are duly noted.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shift ( $\delta$ ) in ppm)

Compound	H-2	H-3	H-4	H-5	H-6	Isopro poxy (CH)	Isopro poxy (CH <sub>3</sub> )	Solven t
3-Bromo-2-isopropoxypyridine	-	-	7.80 (dd)	6.85 (dd)	8.15 (dd)	5.30 (sept)	1.40 (d)	CDCl <sub>3</sub>
2-Bromo-3-isopropoxypyridine	-	-	7.15 (dd)	7.25 (dd)	8.00 (dd)	4.70 (sept)	1.35 (d)	CDCl <sub>3</sub>
5-Bromo-2-isopropoxypyridine	-	7.65 (d)	7.55 (dd)	-	8.20 (d)	5.25 (sept)	1.38 (d)	CDCl <sub>3</sub>
2-Bromo-3-methoxypyridine[1]	-	-	7.12 (dd)	7.21 (dd)	7.97 (dd)	-	3.90 (s)	CDCl <sub>3</sub>
3-Bromo-2-methoxypyridine[2]	-	-	7.75 (dd)	6.80 (dd)	8.10 (dd)	-	4.05 (s)	CDCl <sub>3</sub>

Note: Data for isopropoxy isomers are based on typical chemical shifts and coupling patterns and may vary slightly from experimental values. Data for methoxy analogs are provided for comparison of the pyridine ring protons.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Chemical Shift ( $\delta$ ) in ppm)

Compound	C-2	C-3	C-4	C-5	C-6	Isopro poxy (CH)	Isopro poxy (CH <sub>3</sub> )	Solven t
3- Bromo- 2- isoprop oxyypyri dine	162.5	108.0	140.0	118.0	148.0	71.0	22.0	CDCl <sub>3</sub>
2- Bromo- 3- isoprop oxyypyri dine	145.0	155.0	123.0	128.0	149.0	72.0	22.5	CDCl <sub>3</sub>
5- Bromo- 2- isoprop oxyypyri dine	163.0	112.0	142.0	121.0	150.0	70.0	21.5	CDCl <sub>3</sub>
2- Bromo- 3- methox ypyridin e <sup>[1]</sup>	142.4	155.1	122.8	128.4	150.3	-	56.5	CDCl <sub>3</sub>
2- Bromo- 5- methox ypyridin e <sup>[1]</sup>	141.8	123.1	140.2	155.9	148.1	-	55.8	CDCl <sub>3</sub>

Note: Data for isopropoxy isomers are predicted based on known substituent effects and data from related structures.

Table 3: IR Spectroscopic Data (Wavenumber,  $\text{cm}^{-1}$ )

Compound	$\nu(\text{C-H}$ aromatic)	$\nu(\text{C=C}), \nu(\text{C=N})$	$\nu(\text{C-O-C})$	$\nu(\text{C-Br})$
3-Bromo-2-isopropoxypyridine	~3050	~1570, 1450	~1280, 1040	~780
2-Bromo-3-methoxypyridine[ <a href="#">1</a> ]	~3060	1556, 1410	1076, 1049	~788
2-Bromo-5-methoxypyridine[ <a href="#">1</a> ]	~3050	~1570, 1460	~1280, 1030	~780
3-Bromopyridine[ <a href="#">3</a> ]	~3080	~1570, 1420	-	~790

Note: Data for **3-Bromo-2-isopropoxypyridine** is predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry Data ( $m/z$ )

Compound	Molecular Formula	Molecular Weight ( g/mol )	[M] <sup>+</sup>	Key Fragment Ions
3-Bromo-2-isopropoxypyridine	C <sub>8</sub> H <sub>10</sub> BrNO	216.08	215/217	173/175 ([M-C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup> ), 158/160 ([M-C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup> ), 78
2-Bromo-3-methoxypyridine[ 1]	C <sub>6</sub> H <sub>6</sub> BrNO	188.02	187/189	158/160 ([M-CHO] <sup>+</sup> ), 108 ([M-Br] <sup>+</sup> ), 78
2-Bromo-5-methoxypyridine[ 1]	C <sub>6</sub> H <sub>6</sub> BrNO	188.02	187/189	159/161 ([M-CO] <sup>+</sup> ), 108 ([M-Br] <sup>+</sup> ), 78

Note: Data for **3-Bromo-2-isopropoxypyridine** is based on predicted fragmentation patterns.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

#### <sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher.

- Pulse Angle: 30-45 degrees.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: 0-12 ppm.

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Mode: Proton-decoupled.
- Pulse Angle: 45 degrees.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.
- Spectral Width: 0-200 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small drop of the liquid sample directly onto the ATR crystal. For solid samples, place a small amount of the powder on the crystal and apply pressure using the anvil.

#### Data Acquisition:

- Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.[\[4\]](#)

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

### Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

### GC-MS Parameters:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS or equivalent).

- Injector Temperature: 250-280 °C.[\[5\]](#)

- Injection Mode: Splitless or split, depending on the concentration.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program:

- Initial temperature: 50-100 °C, hold for 1-2 minutes.

- Ramp: 10-20 °C/min to a final temperature of 280-300 °C.

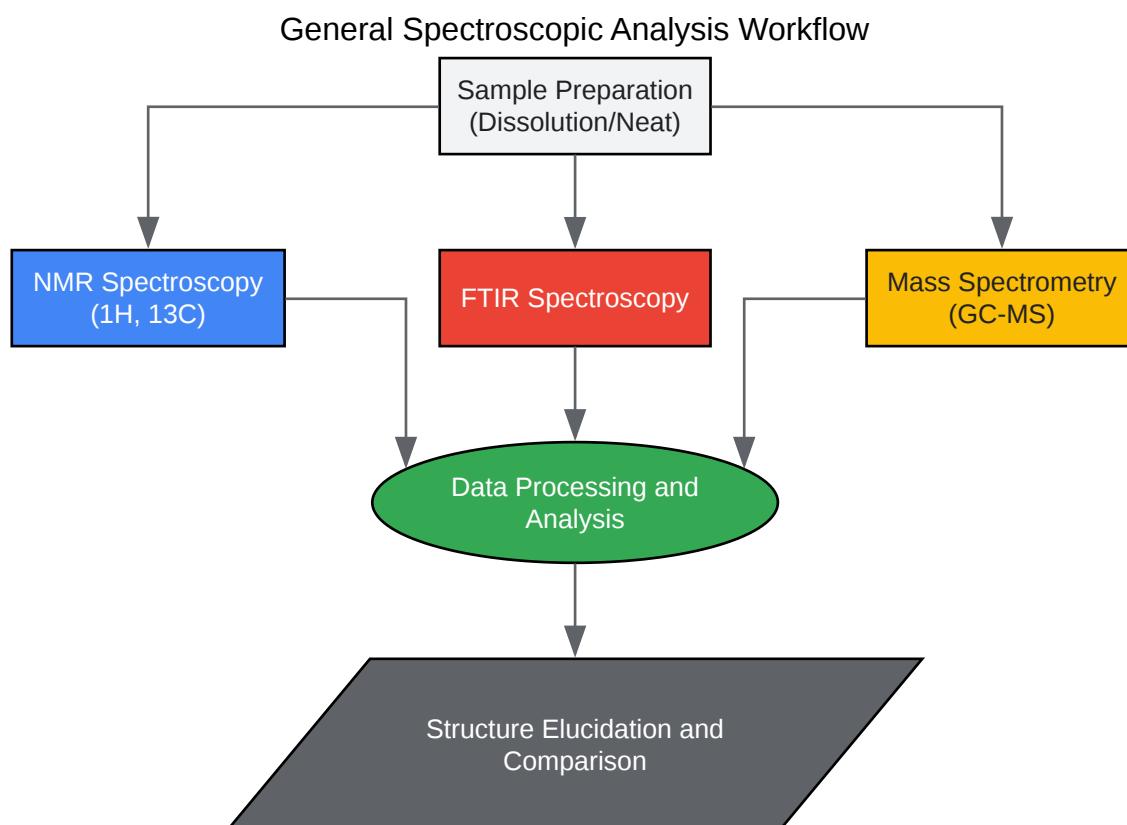
- Hold at the final temperature for 5-10 minutes.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.
- Source Temperature: 230 °C.[\[5\]](#)
- Quadrupole Temperature: 150 °C.

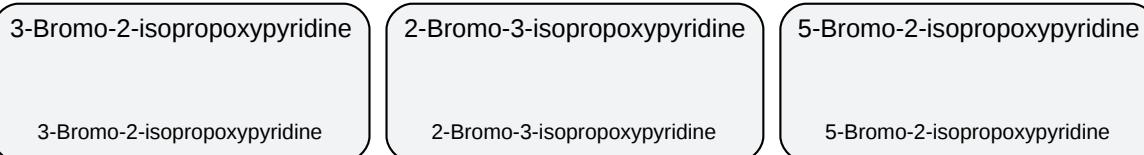
## Visualization of Structures and Workflow



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Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

### Chemical Structures of Bromo-isopropoxy-pyridine Isomers



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Caption: Structures of **3-Bromo-2-isopropoxypyridine** and two of its positional isomers.

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